

Application of Ido2-IN-1 in Pancreatic Cancer Xenografts: Application Notes and Protocols

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Compound of Interest

Compound Name: Ido2-IN-1

Cat. No.: B12390203

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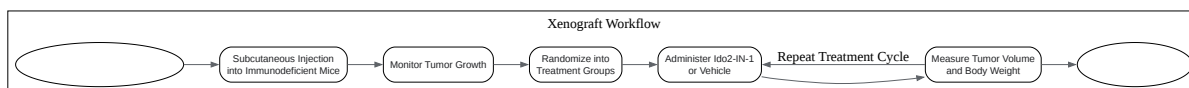
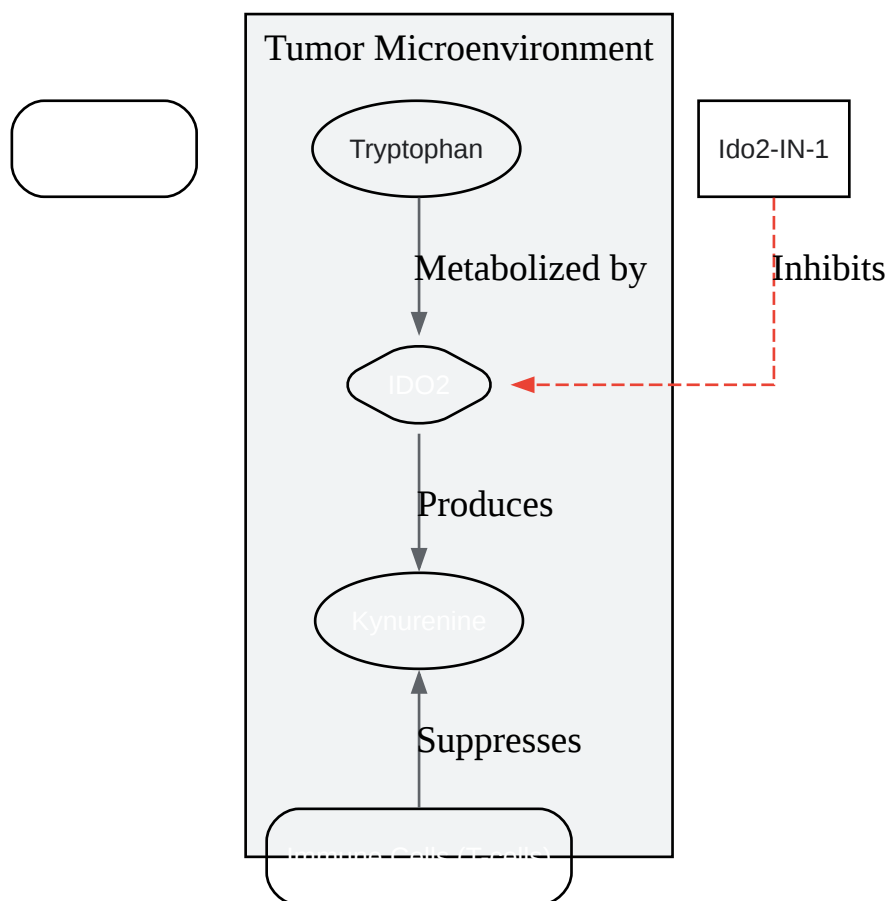
Introduction

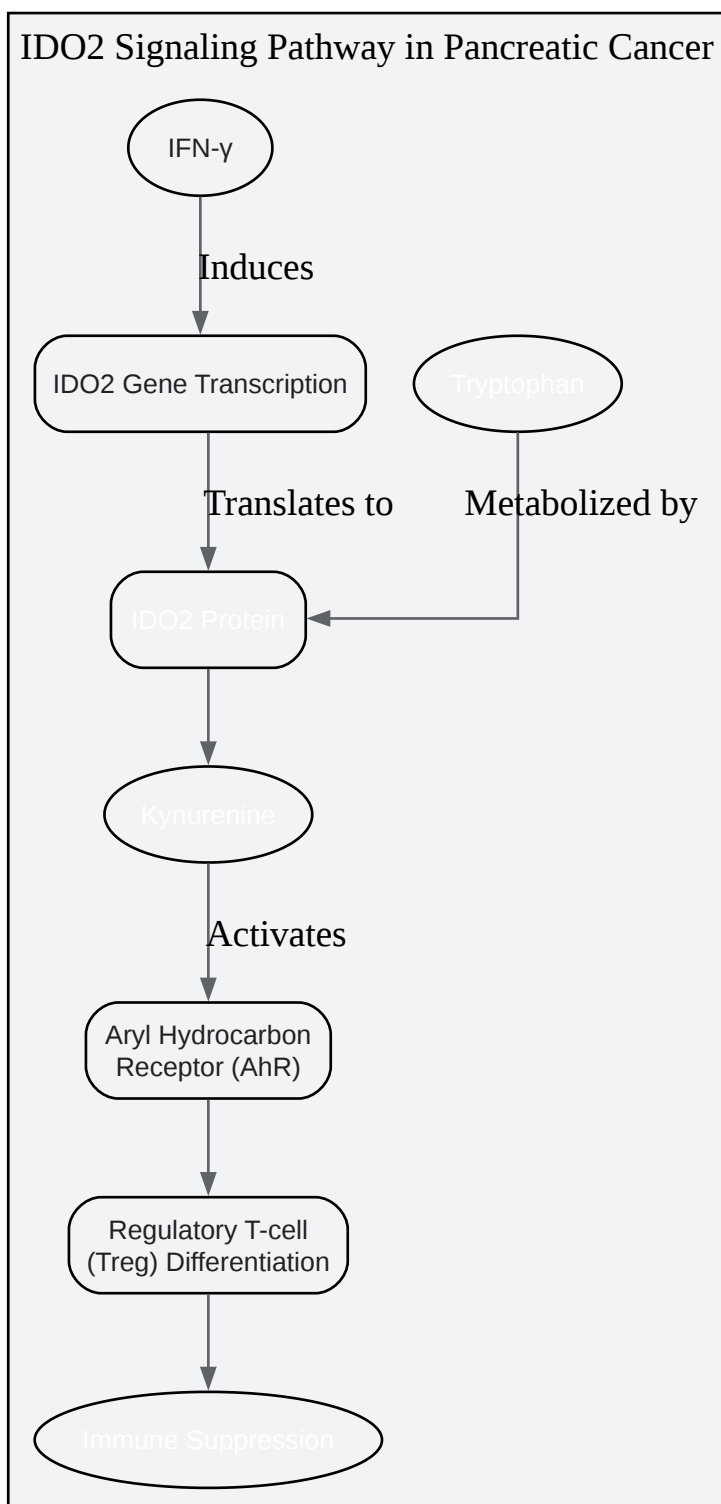
Indoleamine 2,3-dioxygenase 2 (IDO2) is an enzyme involved in tryptophan metabolism and has emerged as a potential therapeutic target in oncology.[1][2] Overexpressed in several malignancies, including pancreatic ductal adenocarcinoma (PDAC), IDO2 contributes to an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[3][4][5] The inhibition of IDO2 presents a promising strategy to restore anti-tumor immunity. **Ido2-IN-1** is a potent and selective inhibitor of the IDO2 enzyme. These application notes provide a comprehensive overview and detailed protocols for the use of **Ido2-IN-1** in preclinical pancreatic cancer xenograft models.

IDO2, a paralog of the more extensively studied IDO1, catalyzes the first and rate-limiting step in the kynurenine pathway, the degradation of the essential amino acid tryptophan.[6][7] This process leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine, which collectively suppress T-cell proliferation and promote the generation of regulatory T cells (Tregs).[1][6] In pancreatic cancer, IDO2 expression has been correlated with advanced tumor stage and lymph node metastasis.[3][8] Genetic studies in mice have suggested that the absence of IDO2 can lead to a reduction in PDAC development.[4][9]

Mechanism of Action

Ido2-IN-1 functions by selectively binding to and inhibiting the enzymatic activity of IDO2. This blockade prevents the catabolism of tryptophan into kynurenine within the tumor microenvironment.[1] The restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine are hypothesized to reinvigorate the anti-tumor immune response by enhancing the proliferation and cytotoxic function of effector T cells.





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